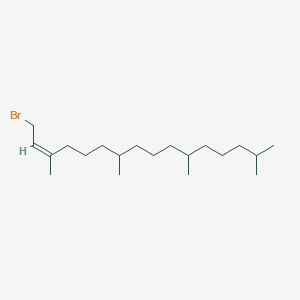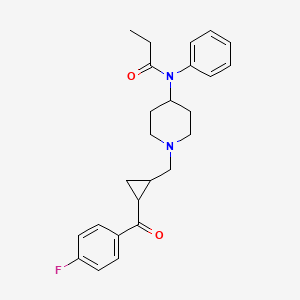
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide is a synthetic compound with the molecular formula C25-H29-F-N2-O2 and a molecular weight of 408.56 . This compound is known for its unique chemical structure, which includes a p-fluorobenzoyl group, a cyclopropyl ring, and a piperidino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide involves several steps. The key synthetic route includes the following steps:
Formation of the p-fluorobenzoyl group:
Cyclopropyl ring formation: The cyclopropyl ring is formed through a cyclization reaction.
Piperidino group introduction: The piperidino group is introduced through a substitution reaction.
Final coupling: The final step involves coupling the p-fluorobenzoyl, cyclopropyl, and piperidino groups to form the target compound.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide can be compared with other similar compounds, such as:
N-(1-(2-(p-Chlorobenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N-(1-(2-(p-Methylbenzoyl)cyclopropyl)methyl-4-piperidino)-N-phenylpropionamide: This compound has a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.
Propiedades
Número CAS |
39757-61-4 |
|---|---|
Fórmula molecular |
C25H29FN2O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[1-[[2-(4-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H29FN2O2/c1-2-24(29)28(21-6-4-3-5-7-21)22-12-14-27(15-13-22)17-19-16-23(19)25(30)18-8-10-20(26)11-9-18/h3-11,19,22-23H,2,12-17H2,1H3 |
Clave InChI |
GUZNLZUZPFZNSV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC2CC2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


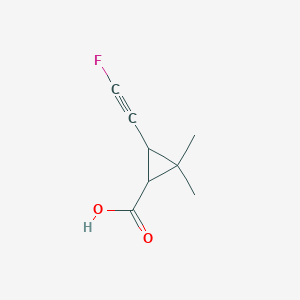

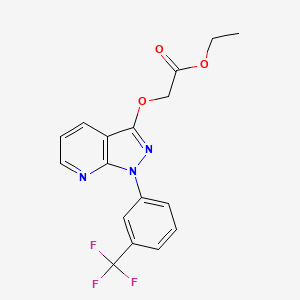
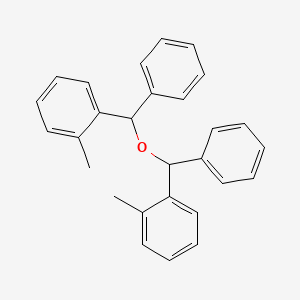
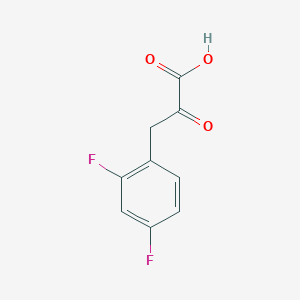
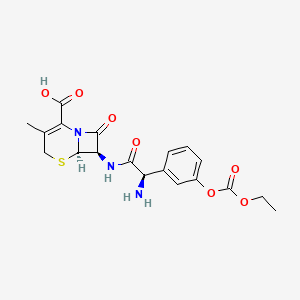
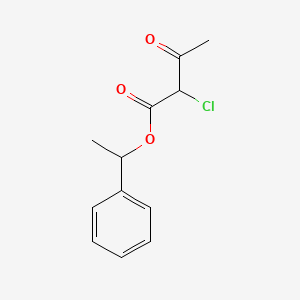
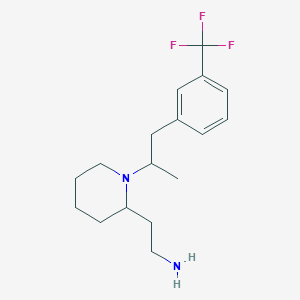
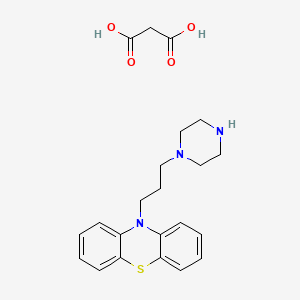
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
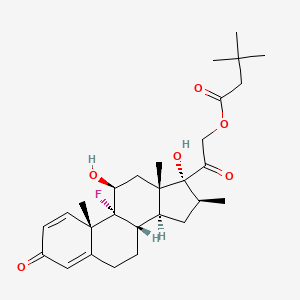
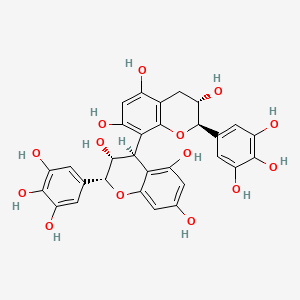
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
